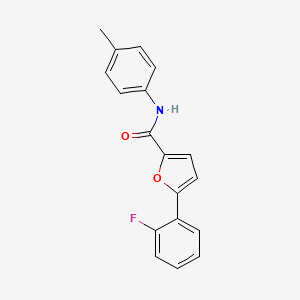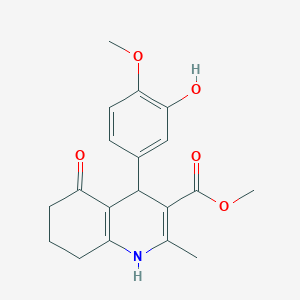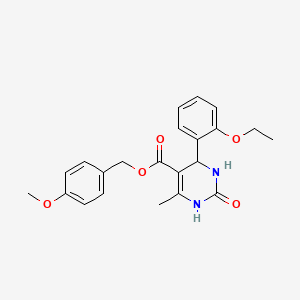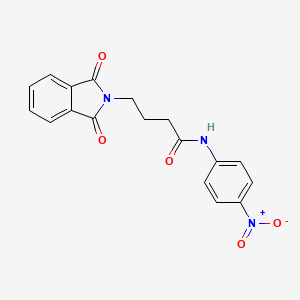
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide, also known as FUM5, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide also activates the Nrf2/ARE pathway, which is responsible for the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as heme oxygenase-1. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is its relatively simple synthesis method and high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has relatively low solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide in different disease models.
Direcciones Futuras
There are several future directions for the study of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide. One potential area of research is the development of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide and its potential interactions with other signaling pathways in cells.
Métodos De Síntesis
The synthesis of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide involves the reaction between 2-fluoroaniline and 4-methylphenylboronic acid in the presence of palladium catalyst and potassium carbonate. The reaction mixture is then heated to form the intermediate, which is further reacted with furan-2-carboxylic acid to produce 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide. The yield of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is around 60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has also been demonstrated to have neuroprotective effects in animal models of ischemic stroke and Alzheimer's disease.
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-6-8-13(9-7-12)20-18(21)17-11-10-16(22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJATGDOVQRQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)



![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
![4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
![4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5164400.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)